Enantiomeric Purity: Fmoc-N-Me-Asn-OH vs. Fmoc-Asn-OH – A 1.5% Gap in Specification
While both building blocks meet the ≥97% HPLC threshold required for research-grade SPPS, the specified enantiomeric purity of Fmoc-N-Me-Asn(Trt)-OH (≥98.0% a/a) is 1.5% lower than that of the standard Fmoc-Asn-OH (≥99.5% a/a) from the same manufacturer (Novabiochem) . This difference reflects the additional synthetic complexity and epimerization risk inherent to N-methyl amino acid manufacture. For applications demanding the highest diastereomeric purity (e.g., long peptides where single epimer errors accumulate), this differential must be factored into procurement specifications and downstream purification expectations.
| Evidence Dimension | Enantiomeric purity (HPLC area % of L-enantiomer) |
|---|---|
| Target Compound Data | ≥98.0% (a/a) (Fmoc-N-Me-Asn(Trt)-OH, Novabiochem) |
| Comparator Or Baseline | Fmoc-Asn-OH (≥99.5% enantiomeric purity, Novabiochem) |
| Quantified Difference | 1.5% lower specification for the N-methyl derivative |
| Conditions | Specifications from manufacturer certificates of analysis; exact chromatographic conditions as per Novabiochem internal methods. |
Why This Matters
For procurement of building blocks to synthesize peptides >20 residues, a 1.5% difference in enantiomeric purity can translate to a multi-fold increase in deletion/epimer impurities, directly impacting final peptide yield and purification cost.
